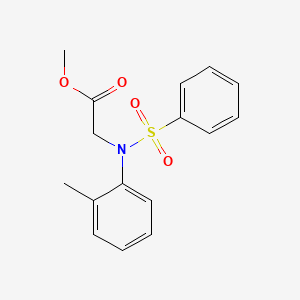

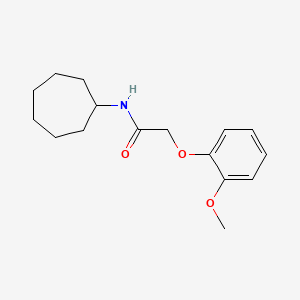

4-(2-fluorophenyl)-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to "4-(2-fluorophenyl)-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol" involves multi-step organic synthesis processes. Starting materials such as diethyl oxalate and 1-(3-fluorophenyl)ethan-1-one are used alongside sodium methylate, followed by hydrazinolysis and S-alkylation stages to construct the triazole-thiol framework with desired substituents. The structural determination of these synthesized compounds is usually confirmed through IR spectrophotometry, 1H NMR spectroscopy, elemental analysis, and high-performance liquid chromatography-mass spectrometry (Fedotov et al., 2023).

Molecular Structure Analysis

Single crystal diffraction studies have been instrumental in elucidating the molecular structure of related compounds. These studies reveal the planarity of the molecule apart from specific substituents, which might assume orientations perpendicular to the core structure, indicating a complex three-dimensional conformation that could influence its biological interactions (Kariuki et al., 2021).

Chemical Reactions and Properties

The chemical behavior of "4-(2-fluorophenyl)-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol" derivatives encompasses a range of reactions, including hydrazinolysis and alkylations, which are fundamental for modifying the core structure to enhance biological activity. These reactions facilitate the introduction of various pharmacophoric elements into the triazole core, expanding the compound's utility in drug design (Arustamyan et al., 2021).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their pharmacokinetic profile and are determined using standard laboratory techniques. These properties are influenced by the specific substituents attached to the triazole core and their spatial arrangement (Bihdan & Parchenko, 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, are significantly influenced by the compound's heterocyclic structure and the presence of electronegative substituents like fluorine. Studies involving computational docking and biological assays highlight the compound's potential interactions with enzymes and receptors, underscoring its relevance in medicinal chemistry for the development of new therapeutic agents (Patil et al., 2017).

Mécanisme D'action

Target of Action

The primary target of 4-(2-fluorophenyl)-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol is believed to be specific enzymes or receptors involved in cellular signaling pathways. These targets often include kinases or other regulatory proteins that play crucial roles in cell proliferation, apoptosis, and other vital cellular processes .

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes or receptors, thereby inhibiting their activity. This binding can lead to conformational changes in the target proteins, resulting in altered signaling pathways. The inhibition of these targets can disrupt normal cellular functions, leading to therapeutic effects such as the suppression of tumor growth or the modulation of immune responses .

Biochemical Pathways

The affected biochemical pathways typically include those involved in cell cycle regulation, apoptosis, and DNA repair. By inhibiting key enzymes in these pathways, 4-(2-fluorophenyl)-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol can induce cell cycle arrest, promote apoptosis in cancer cells, and impair the ability of cells to repair DNA damage. These downstream effects contribute to the compound’s potential as an anti-cancer agent .

Pharmacokinetics

The pharmacokinetics of 4-(2-fluorophenyl)-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract when administered orally. It is then distributed throughout the body, with a preference for tissues where its targets are highly expressed. Metabolism primarily occurs in the liver, where the compound is broken down into active or inactive metabolites. Finally, the compound and its metabolites are excreted via the kidneys .

Result of Action

At the molecular level, the action of 4-(2-fluorophenyl)-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol results in the inhibition of target enzymes, leading to reduced cell proliferation and increased apoptosis. At the cellular level, this can manifest as decreased tumor growth, enhanced immune response, or other therapeutic effects depending on the specific targets and pathways involved .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 4-(2-fluorophenyl)-5-pyrazin-2-yl-4H-1,2,4-triazole-3-thiol. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other drugs or dietary components can affect its absorption and metabolism, thereby altering its bioavailability and therapeutic outcomes .

Orientations Futures

Propriétés

IUPAC Name |

4-(2-fluorophenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FN5S/c13-8-3-1-2-4-10(8)18-11(16-17-12(18)19)9-7-14-5-6-15-9/h1-7H,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDHOXDKVZXPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=NNC2=S)C3=NC=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FN5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B5888968.png)

![5-(2,5-dimethoxyphenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5888985.png)

![N-(3-{[(3-acetylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5888995.png)